2-Nitrophenylacetic acid

Photochemistry Caging Group Design Quantum Yield

Ortho-nitro substitution drives critical caging group and heterocyclic synthesis, but isomeric impurities or photolytic instability compromise results. 2-Nitrophenylacetic acid (CAS 3740-52-1) resolves these limitations: • 15-fold lower photodecarboxylation quantum yield vs. meta/para isomers for stable photoprotection • Exclusive precursor for benzofuran-2(3H)-one via reductive cyclization (impossible for other isomers) • Orthogonal NPAc protecting group for primary alcohols, stable under TBS, Lev, Fmoc, NAP, PMB cleavage conditions • Documented herbicidal activity (US3547619A) for agrochemical R&D

Molecular Formula C8H7NO4
Molecular Weight 181.15 g/mol
CAS No. 3740-52-1
Cat. No. B147332
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Nitrophenylacetic acid
CAS3740-52-1
Synonyms(2-nitrophenyl)acetic acid
2-nitrophenylacetic acid
o-nitrophenylacetic acid
Molecular FormulaC8H7NO4
Molecular Weight181.15 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)CC(=O)O)[N+](=O)[O-]
InChIInChI=1S/C8H7NO4/c10-8(11)5-6-3-1-2-4-7(6)9(12)13/h1-4H,5H2,(H,10,11)
InChIKeyWMUZDBZPDLHUMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Nitrophenylacetic Acid Overview


2-Nitrophenylacetic acid (CAS 3740-52-1), also known as o-nitrophenylacetic acid, is a member of the phenylacetic acid class characterized by an ortho-nitro group substitution on the phenyl ring [1]. This substitution pattern imparts unique properties compared to its meta- and para- isomers, as well as to the unsubstituted parent compound. The compound is a yellow to beige crystalline powder with a melting point of 137-140 °C and a pKa of 4.0 at 25 °C, reflecting the influence of the ortho-nitro group on its acidity . It serves as a versatile building block in organic synthesis, particularly in the preparation of heterocyclic compounds and as a precursor for the (2-nitrophenyl)acetyl (NPAc) protecting group for alcohols [2]. These baseline characteristics establish 2-nitrophenylacetic acid as a distinct chemical entity, the selection of which over close analogs hinges on quantifiable differences in reactivity, selectivity, and performance in specific applications as detailed in the following sections.

2-Nitrophenylacetic Acid: Isomer Substitution Risks


Generic substitution of 2-nitrophenylacetic acid with its isomeric counterparts (3-nitrophenylacetic acid or 4-nitrophenylacetic acid) or with unsubstituted phenylacetic acid is not chemically equivalent due to quantifiable differences in acid strength, photochemical reactivity, and solid-state supramolecular architecture [1]. The ortho-nitro group exerts a distinct 'ortho effect' that alters the pKa, hydrogen bonding, and steric environment compared to the meta and para isomers [2]. These differences directly impact reaction kinetics, product yields in photochemical applications, and the stability of crystalline forms, which can critically affect process robustness and intellectual property positioning. The following evidence items provide the quantitative justification required to prioritize 2-nitrophenylacetic acid over its closest analogs in specific scientific and industrial contexts.

2-Nitrophenylacetic Acid Differentiation Evidence


Reduced Photodecarboxylation Quantum Yield

In photochemical applications, 2-nitrophenylacetic acid (as its carboxylate ion) demonstrates a quantum yield for CO2 release that is 15-fold lower than that of its 3- and 4-nitro isomers [1]. This difference arises from an alternative excited-state hydrogen-transfer channel in the ortho-isomer, which competes with and suppresses the photodecarboxylation pathway [2]. This is a critical differentiating factor when selecting a nitrophenylacetic acid for photolabile caging group design, as the ortho-isomer's reduced CO2 release efficiency must be accounted for or exploited in specific applications.

Photochemistry Caging Group Design Quantum Yield

Orthogonal Protecting Group for Alcohols

2-Nitrophenylacetic acid serves as the precursor for the (2-nitrophenyl)acetyl (NPAc) protecting group, which exhibits high stability under a range of common carbohydrate transformations and can be selectively removed in the presence of other popular hydroxyl protecting groups such as tert-butyldimethylsilyl (TBS), levulinoyl (Lev), 9-fluorenylmethoxycarbonyl (Fmoc), naphthylmethyl (NAP), and p-methoxybenzyl (PMB) [1]. This orthogonal deprotection profile is a direct consequence of the ortho-nitro group's unique ability to undergo reductive cyclization to an indolinone, releasing the alcohol without affecting other base-labile or hydrogenolysis-sensitive protecting groups. In contrast, phenylacetic acid-derived esters lack this triggered cleavage mechanism, and meta- or para-nitro isomers would not undergo the required intramolecular attack.

Protecting Groups Carbohydrate Chemistry Orthogonal Synthesis

Enhanced Acidity vs. Parent and Para Isomer

The pKa of 2-nitrophenylacetic acid is measured at 4.0 at 25°C , which is significantly lower (more acidic) than that of unsubstituted phenylacetic acid (pKa ≈ 4.31) [1]. The para-isomer, 4-nitrophenylacetic acid, has a pKa of approximately 3.98 (calculated from K = 1.04 × 10⁻⁴) [2]. While both nitro-substituted acids are more acidic than the parent, the ortho-isomer's pKa is nearly identical to the para-isomer's, but the underlying mechanism of the 'ortho effect' involves steric inhibition of resonance and proximity effects that are absent in the para-substituted analog. This difference in acid strength and its mechanistic basis can influence solubility, reactivity with bases, and partitioning behavior in extraction and purification processes.

pKa Acidity Ortho Effect

Distinct Hydrogen-Bonded Crystal Architecture

Single-crystal X-ray diffraction studies reveal that 2-nitrophenylacetic acid crystallizes in a unique hydrogen-bonded sheet structure composed of R₂²(8) and R₄⁴(18) rings, which is distinct from the three-dimensional framework of 3-nitrophenylacetic acid and the dimer-based packing of 4-nitrophenylacetic acid [1]. These differences in supramolecular assembly are a direct consequence of the ortho-nitro group's spatial orientation, which dictates the available hydrogen-bonding motifs (O—H⋯O, C—H⋯O(carbonyl), and C—H⋯O(nitro)) and leads to different crystal packing efficiencies and morphologies [2].

Crystal Engineering Supramolecular Chemistry Hydrogen Bonding

Selective Herbicidal Activity Precursor

Patented research demonstrates that nitrophenylacetic acid derivatives, including 2-nitrophenylacetic acid itself, exhibit selective herbicidal action with significant phytotoxic activity both post-emergent and pre-emergent [1]. The ortho-nitro substitution pattern is specifically claimed in US3547619A as being critical for this selective herbicidal activity, distinguishing it from unsubstituted phenylacetic acid and other positional isomers [2]. While precise comparative efficacy data against the meta and para isomers in field trials is not provided in the abstracted patent information, the patent's specific focus on the ortho-isomer underscores its unique utility in this agrochemical application.

Agrochemicals Herbicide Structure-Activity Relationship

Benzofuranone Synthesis via Reductive Cyclization

2-Nitrophenylacetic acid undergoes a specific synthetic transformation involving ammonium sulfide reduction, diazotization, and hydrolysis to yield benzofuran-2(3H)-one, an important intermediate for pharmaceuticals, pesticides, and antioxidants . This reaction sequence is enabled by the ortho-relationship between the nitro group and the acetic acid side chain, which allows for the formation of the benzofuranone ring system upon reductive cyclization. In contrast, the meta- and para-isomers cannot undergo this same cyclization due to the geometric constraints, instead forming linear or alternative products [1]. A patent (CN108752215A) describes a synthetic method using o-nitrotoluene and diethyl oxalate with a Pt-MgO-CNTs catalyst to produce o-nitrophenylacetic acid in high yield, highlighting the industrial relevance of this specific isomer for downstream benzofuranone production [2].

Heterocycle Synthesis Benzofuranone Pharmaceutical Intermediate

2-Nitrophenylacetic Acid Applications


Photostable Caging Group Design

As demonstrated by the 15-fold reduction in photodecarboxylation quantum yield compared to the meta and para isomers [1], 2-nitrophenylacetic acid is the preferred scaffold for designing photostable caging groups or for applications where unintended CO2 release must be suppressed. This is particularly relevant in the development of photoactivatable probes and in controlled-release formulations where background photolysis could compromise experimental integrity.

Orthogonal Protection in Carbohydrate Synthesis

The (2-nitrophenyl)acetyl (NPAc) protecting group, derived from 2-nitrophenylacetic acid, provides a uniquely orthogonal protection strategy for primary alcohols, as evidenced by its stability under conditions that cleave TBS, Lev, Fmoc, NAP, and PMB protecting groups and its selective removal via Zn/NH4Cl reduction [2]. This makes 2-nitrophenylacetic acid an essential procurement item for carbohydrate chemists and medicinal chemists engaged in the synthesis of complex, polyfunctional molecules.

Benzofuranone Pharmaceutical Intermediate Synthesis

2-Nitrophenylacetic acid is the exclusive starting material for the high-yield synthesis of benzofuran-2(3H)-one via a reductive cyclization cascade, a transformation that is geometrically impossible for its meta and para isomers . This synthetic route is of high value for the production of pharmaceuticals, pesticides, and antioxidants, making 2-nitrophenylacetic acid a strategically important intermediate for fine chemical manufacturers and pharmaceutical R&D.

Selective Herbicide Formulation Development

Patented evidence (US3547619A) establishes the selective pre- and post-emergent herbicidal activity of 2-nitrophenylacetic acid and its derivatives [3]. For agrochemical companies engaged in the development or production of nitrophenylacetate-based herbicides, the ortho-isomer is the compound of choice, as the patent literature specifically highlights its unique phytotoxic properties relative to other positional isomers.

Technical Documentation Hub

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